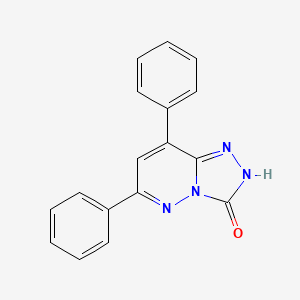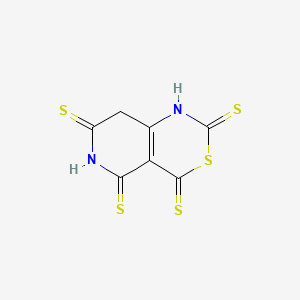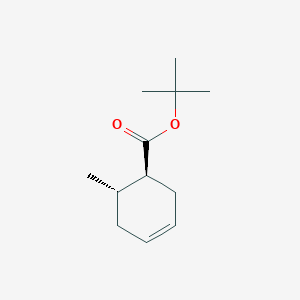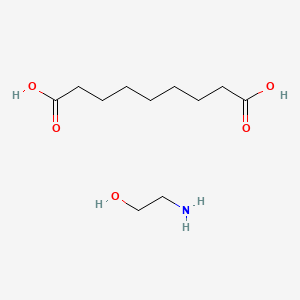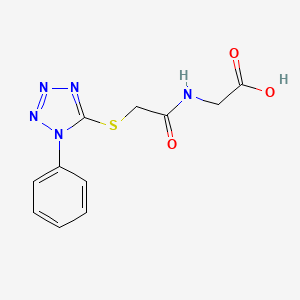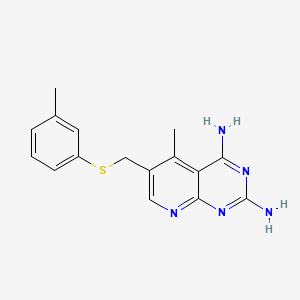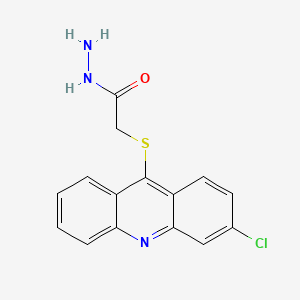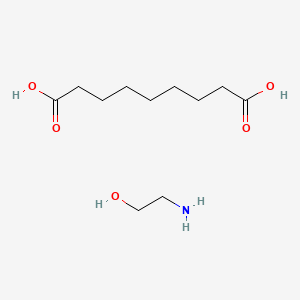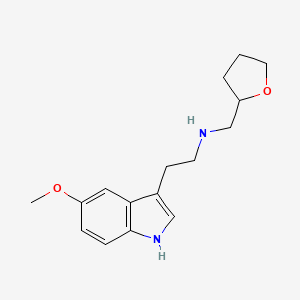
1H-Indole-3-ethanamine, 5-methoxy-N-((tetrahydro-2-furanyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-ethanamine, 5-methoxy-N-((tetrahydro-2-furanyl)methyl)- is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is known for its unique structure, which includes an indole ring, a methoxy group, and a tetrahydrofuran moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-ethanamine, 5-methoxy-N-((tetrahydro-2-furanyl)methyl)- typically involves multiple steps. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The methoxy group can be introduced via methylation reactions using reagents like methyl iodide. The tetrahydrofuran moiety is often added through a nucleophilic substitution reaction involving a suitable leaving group and a tetrahydrofuran derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole-3-ethanamine, 5-methoxy-N-((tetrahydro-2-furanyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or tetrahydrofuran moieties, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acids, while reduction can produce indole-3-ethanol derivatives.
Applications De Recherche Scientifique
1H-Indole-3-ethanamine, 5-methoxy-N-((tetrahydro-2-furanyl)methyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole-3-ethanamine, 5-methoxy-N-((tetrahydro-2-furanyl)methyl)- involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The methoxy group and tetrahydrofuran moiety may enhance the compound’s binding affinity and selectivity towards these targets. Pathways involved include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-: Similar structure but with dimethyl groups instead of the tetrahydrofuran moiety.
1H-Indole-3-ethanamine, 5-methoxy-N,N-di-2-propen-1-yl-: Contains propenyl groups instead of the tetrahydrofuran moiety.
Uniqueness
1H-Indole-3-ethanamine, 5-methoxy-N-((tetrahydro-2-furanyl)methyl)- is unique due to the presence of the tetrahydrofuran moiety, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of binding affinity and selectivity towards specific molecular targets.
Propriétés
Numéro CAS |
311343-61-0 |
|---|---|
Formule moléculaire |
C16H22N2O2 |
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
2-(5-methoxy-1H-indol-3-yl)-N-(oxolan-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C16H22N2O2/c1-19-13-4-5-16-15(9-13)12(10-18-16)6-7-17-11-14-3-2-8-20-14/h4-5,9-10,14,17-18H,2-3,6-8,11H2,1H3 |
Clé InChI |
HUUAJMLMTVDSQW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC=C2CCNCC3CCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


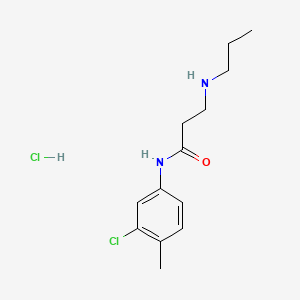
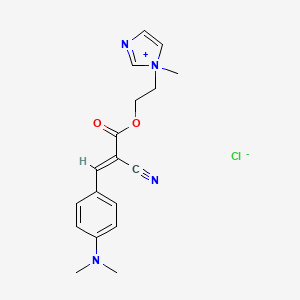
![4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid](/img/structure/B12702899.png)

